Salicylideneamino-2-thiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Salicylideneamino-2-thiophenol is an organic compound characterized by its unique structure, which consists of a salicylaldehyde moiety linked to an amino group and a thiophenol. Its chemical formula is C₁₃H₁₁NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound exhibits properties that make it useful in various

- Complex Formation: The compound readily forms complexes with metals such as silver and copper. This is achieved through the coordination of the thiol (-SH) group and the nitrogen atom of the amino group to the metal ions .

- Extraction Processes: It has been documented that salicylideneamino-2-thiophenol can be used for the extraction of tin(IV) from solutions, showcasing its effectiveness as a chelating agent .

Research indicates that salicylideneamino-2-thiophenol possesses significant biological activities. Notably, it has been shown to modulate pathways related to oxidative stress and inflammation:

- Nuclear Factor kappa B Modulation: Studies have demonstrated that this compound can influence the activity of nuclear factor kappa B, a critical regulator of immune response and inflammation .

- Toxicological Profile: While it exhibits beneficial properties, caution is warranted as it is classified as harmful if swallowed and can cause skin irritation .

The synthesis of salicylideneamino-2-thiophenol is relatively straightforward:

- Condensation Reaction: The primary method involves a condensation reaction between 2-aminobenzenethiol and salicylaldehyde.

- Reaction Conditions: Typically, this reaction occurs under mild conditions, often requiring heat to facilitate the formation of the desired product.

This method allows for efficient production of salicylideneamino-2-thiophenol with minimal by-products.

Salicylideneamino-2-thiophenol finds applications across various fields:

- Analytical Chemistry: Its ability to form stable complexes with metal ions makes it useful in photometric analyses and voltammetry for detecting metals like copper(II) .

- Biological Research: Due to its modulatory effects on biological pathways, it is being explored for potential therapeutic applications in managing oxidative stress-related conditions.

Studies focusing on the interactions of salicylideneamino-2-thiophenol with other compounds have revealed insights into its reactivity:

- Metal Ion Interactions: The compound's ability to bind with different metal ions has been extensively studied, highlighting its role as a selective reagent in various extraction processes.

- Biological Interactions: Research into its effects on cellular pathways suggests potential interactions with various intracellular components involved in redox homeostasis .

Several compounds exhibit structural similarities or functional characteristics akin to salicylideneamino-2-thiophenol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Salicylaldehyde | Contains a salicyl group | Simple aldehyde without thiol functionality |

| 2-Aminobenzenethiol | Shares thiol and amino functionalities | Lacks the aldehyde component |

| Thiophenol | Contains a thiophenol moiety | Does not have amino or aldehyde groups |

Salicylideneamino-2-thiophenol stands out due to its dual functionality as both a thiophenol and an aldehyde derivative, allowing for versatile applications in coordination chemistry and biological systems.

Molecular Structure

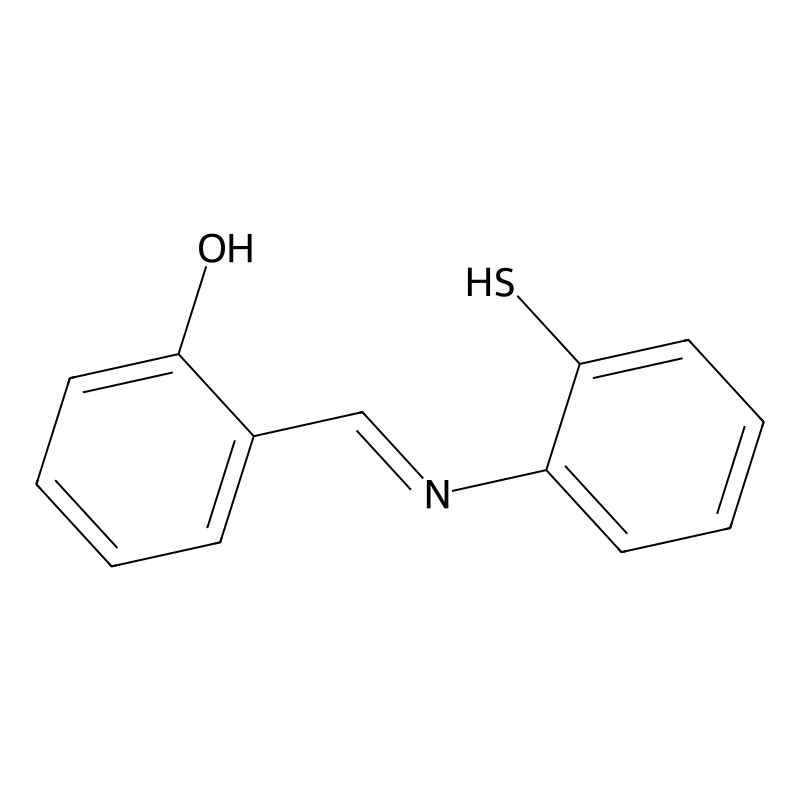

Salicylideneamino-2-thiophenol is an organic compound with the molecular formula C₁₃H₁₁NOS [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-[(2-sulfanylphenyl)iminomethyl]phenol [1]. This compound represents a Schiff base derivative formed through the condensation reaction between salicylaldehyde and 2-aminobenzenethiol [27] [29].

The molecular structure features two benzene rings connected through an imine linkage (-C=N-) [1]. The compound contains three functional groups: a phenolic hydroxyl group (-OH) on one benzene ring, a thiol group (-SH) on the second benzene ring, and the central imine bridge [1] [4]. The presence of these electron-donating and electron-withdrawing groups creates a conjugated system that influences the compound's chemical behavior [14].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NOS | [1] |

| Molecular Weight | 229.30 g/mol | [1] |

| Chemical Abstracts Service Registry Number | 3449-05-6 | [1] |

| International Chemical Identifier | InChI=1S/C13H11NOS/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | [1] |

| Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O | [1] |

The structural arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the imine linkage [4]. This internal hydrogen bonding contributes to the compound's stability and influences its reactivity patterns [14]. The thiol group provides additional coordination sites for metal complexation, making this compound particularly useful as a chelating agent [27].

Physical Properties

Salicylideneamino-2-thiophenol exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [12]. The compound typically appears as a solid at room temperature with a melting point of 128°C [12]. The density of the compound is reported as 1.295 g/cm³ [12].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 128°C | [12] |

| Boiling Point | 438.9°C at 760 mmHg | [12] |

| Density | 1.295 g/cm³ | [12] |

| Flash Point | 219.3°C | [12] |

| Refractive Index | 1.694 | [12] |

| Polar Surface Area | 71.39 Ų | [12] |

The compound demonstrates limited solubility in water due to its predominantly aromatic character and hydrophobic nature [10]. However, it shows enhanced solubility in organic solvents, particularly those capable of hydrogen bonding interactions [10]. The storage requirements specify refrigeration at 2-8°C under nitrogen atmosphere with protection from light to maintain stability [10] [28].

The hydrogen bond donor count is 2, corresponding to the phenolic hydroxyl and thiol groups, while the hydrogen bond acceptor count is 3, including the nitrogen atom of the imine linkage and the oxygen atoms [1]. The rotatable bond count is 2, indicating moderate molecular flexibility [1]. The partition coefficient (XLogP3) value of 3.2 suggests moderate lipophilicity [1].

Chemical Properties

The chemical properties of salicylideneamino-2-thiophenol are largely determined by the presence of multiple reactive functional groups within its structure [14] [15]. The compound exhibits characteristic behavior of Schiff bases, including reversible hydrolysis under acidic conditions to regenerate the parent aldehyde and amine components [27].

The thiol group (-SH) present in the molecule demonstrates typical sulfur-containing functional group reactivity [14]. This group readily participates in oxidation reactions, potentially forming disulfide bonds under oxidative conditions [14]. The thiol functionality also contributes significantly to the compound's metal-chelating properties, allowing coordination with various transition metals [27] [28].

The phenolic hydroxyl group exhibits weak acidic properties and can participate in hydrogen bonding interactions [14]. This group contributes to the compound's antioxidant properties through its ability to donate hydrogen atoms to neutralize free radicals [14] [15]. The imine linkage (C=N) provides additional coordination sites for metal complexation and can undergo protonation under acidic conditions [27].

Research has demonstrated that salicylideneamino-2-thiophenol possesses significant antioxidant activity [14] [15]. The compound effectively scavenges reactive oxygen species and enhances cellular glutathione levels, indicating its potential as a redox-modulating agent [14] [15]. The presence of the thiol group is particularly important for this antioxidant activity, as thiol compounds are known to be essential in reducing chronic inflammation [14].

The compound exhibits pH-dependent behavior, with spectral properties changing in response to protonation and deprotonation of the various functional groups [27]. Under basic conditions, the phenolic group can deprotonate, while acidic conditions favor protonation of the nitrogen atom in the imine linkage [27].

Structural Variations and Derivatives

Salicylideneamino-2-thiophenol serves as a foundation for developing various structural analogs and derivatives through modifications of its core structure [18] [19]. The most common approach involves substitution reactions on either benzene ring or modifications of the functional groups [18].

Substitution patterns on the salicylaldehyde-derived ring system can introduce electron-withdrawing or electron-donating groups, significantly affecting the compound's electronic properties [21]. Halogen substitutions, particularly chlorine at various positions, have been investigated to modulate the compound's reactivity and coordination behavior [21]. Methyl and methoxy substitutions have also been explored to enhance specific biological activities [21].

Metal complex derivatives represent another important class of structural variations [18] [27]. Coordination complexes with transition metals such as titanium, rhenium, cobalt, and nickel have been synthesized and characterized [18] [27] [30]. These metal complexes often exhibit modified electronic properties and enhanced stability compared to the free ligand [18] [30].

Thiazole and benzothiazole derivatives can be formed through cyclization reactions involving the thiol group and appropriate reaction conditions [29] [34]. These cyclic derivatives often demonstrate different biological activities and coordination properties compared to the parent Schiff base [29] [34].

Oxidation products of salicylideneamino-2-thiophenol include disulfide-linked dimers and various oxidized forms of the thiol group [14]. These oxidation products can form under atmospheric conditions and represent important degradation pathways for the compound [29].

Structure-Activity Relationships

The structure-activity relationships of salicylideneamino-2-thiophenol reveal the critical importance of each functional group in determining the compound's biological and chemical activities [14] [15] [20]. The thiol group emerges as a crucial structural element for antioxidant activity, with research demonstrating that compounds lacking this functionality show significantly reduced biological effects [14].

The imine linkage contributes to the compound's ability to modulate nuclear factor-kappa B signaling pathways [15] [20]. Studies have shown that the conjugated system formed by the imine bridge and the adjacent aromatic rings is essential for the compound's anti-inflammatory properties [15] [20]. Modifications that disrupt this conjugation generally result in decreased biological activity [20].

The phenolic hydroxyl group plays a dual role in structure-activity relationships [14] [15]. It contributes to antioxidant activity through hydrogen atom donation and participates in metal coordination through its oxygen atom [14] [27]. The position and substitution pattern around the phenolic ring significantly influence both the compound's stability and its interaction with biological targets [21].

Research on structural analogs has revealed that electron-donating substituents on the aromatic rings generally enhance antioxidant activity, while electron-withdrawing groups tend to increase metal-coordinating ability [21] [27]. The balance between these effects determines the overall biological profile of specific derivatives [21].

The spatial arrangement of functional groups within the molecule affects the compound's ability to form stable chelate complexes with metal ions [27] [28]. The presence of three potential coordination sites (nitrogen, oxygen, and sulfur) arranged in an appropriate geometric configuration allows for tridentate coordination, which enhances complex stability [27] [28].

Studies examining the relationship between structure and metal-complexing ability have shown that modifications affecting the planarity of the molecule or the accessibility of coordinating atoms result in altered selectivity for different metal ions [27] [28]. This structure-activity relationship is particularly relevant for applications in analytical chemistry and metal detection [27] [28].

The classical synthesis of salicylideneamino-2-thiophenol follows the well-established condensation reaction between salicylaldehyde and 2-aminobenzenethiol. This fundamental approach has been extensively documented since the compound's first preparation in the 1960s [1].

The primary classical route involves the direct condensation of equimolar amounts of salicylaldehyde with 2-aminobenzenethiol in an organic solvent under reflux conditions. The reaction typically proceeds through nucleophilic attack of the amino group on the carbonyl carbon of salicylaldehyde, followed by elimination of water to form the characteristic imine linkage [2]. Common solvents employed include ethanol, methanol, toluene, and chloroform, with reaction temperatures ranging from 65 to 110°C and reaction times of 2 to 6 hours [1] [2].

The mechanism involves initial formation of a carbinolamine intermediate, which subsequently undergoes dehydration to yield the final Schiff base product. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the product and to drive the equilibrium toward imine formation [2] [3].

Traditional purification methods for classical synthesis include recrystallization from ethanol-water mixtures or chloroform-hexane systems. The crude product typically requires multiple recrystallization steps to achieve purities of 95-98%, with overall yields ranging from 70-85% [1] [4].

Modern Synthetic Approaches

Modern synthetic approaches have significantly improved the efficiency and environmental compatibility of salicylideneamino-2-thiophenol synthesis. Microwave-assisted synthesis has emerged as a particularly effective method, offering substantial reductions in reaction time while maintaining or improving product yields [5] [6].

Microwave-assisted condensation reactions can be completed within 5-15 minutes at temperatures of 80-150°C, compared to several hours required by conventional heating methods. This approach typically yields 80-95% of pure product with improved reaction selectivity [5] [7]. The enhanced reaction kinetics result from the direct volumetric heating provided by microwave irradiation, which leads to more uniform temperature distribution and reduced formation of side products [8].

Catalytic approaches represent another significant advancement in modern synthesis. Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to facilitate the condensation reaction under milder conditions [9] [10]. These methods typically operate at temperatures of 25-80°C with catalyst loadings of 1-5 mol%, achieving yields of 75-92% with enhanced selectivity [9].

Flow chemistry techniques have also been adapted for continuous synthesis of salicylideneamino-2-thiophenol, offering advantages in terms of heat and mass transfer, precise reaction control, and scalability for industrial applications [11]. These systems allow for automated synthesis with consistent product quality and reduced waste generation.

Green Chemistry Approaches

Environmental sustainability has become a critical consideration in modern synthetic chemistry, leading to the development of green chemistry approaches for salicylideneamino-2-thiophenol synthesis. Solvent-free methodologies represent one of the most significant advances in this area [12] [13].

Solvent-free synthesis can be accomplished by grinding the reactants together at room temperature or under mild heating conditions (25-50°C) for 30-60 minutes. This approach eliminates the need for organic solvents, dramatically reducing waste generation and environmental impact [12] [14]. While yields may be somewhat lower (60-90%) compared to traditional methods, the environmental benefits are substantial [13].

Aqueous medium synthesis has been explored as another green alternative, utilizing water as the primary solvent. Although the hydrophobic nature of both reactants presents challenges, the use of surfactants or co-solvents can facilitate the reaction in aqueous media [11] [15]. This approach is particularly attractive for industrial applications where water treatment facilities are readily available.

Biocatalytic methods, while still in development, offer promising alternatives using enzymatic catalysis under mild conditions. These approaches typically operate at room temperature with high selectivity, though they may be limited in terms of scalability and substrate scope [11] [13].

The principles of green chemistry, including atom economy, energy efficiency, and waste minimization, are increasingly being incorporated into synthesis design. Modern green approaches to salicylideneamino-2-thiophenol synthesis demonstrate atom economies of 80-95% and waste reductions of 50-90% compared to traditional methods [13] [15].

Purification Techniques

Effective purification is crucial for obtaining high-quality salicylideneamino-2-thiophenol suitable for analytical and research applications. Several purification techniques have been developed and optimized for this compound [16] [17].

Recrystallization remains the most widely used purification method due to its simplicity and cost-effectiveness. The compound exhibits good solubility in polar organic solvents such as ethanol and moderate solubility in chloroform, making ethanol-water and chloroform-hexane solvent systems particularly effective for recrystallization [18] [4]. Typical procedures involve dissolving the crude product in hot ethanol and slowly cooling to induce crystallization, often requiring multiple recrystallization steps to achieve purities of 95-98% [16].

Column chromatography provides superior purification capabilities, particularly for separating isomers and removing closely related impurities. Silica gel columns with dichloromethane-ethyl acetate mobile phases are commonly employed, achieving purities of 98-99% with recoveries of 70-85% [19] [20]. The technique is particularly valuable when dealing with complex reaction mixtures or when high purity standards are required [17].

Solvent extraction methods offer rapid purification for large-scale preparations. The compound's selective solubility in organic solvents can be exploited to separate it from water-soluble impurities through liquid-liquid extraction procedures [21] [22]. This approach typically achieves purities of 90-95% with excellent recovery rates of 85-95%.

Sublimation represents the highest purity purification method, capable of producing material with purities exceeding 99%. The technique is particularly effective for removing non-volatile impurities and is often used for preparing analytical standards [23] [24]. However, the method typically suffers from lower recovery rates (60-75%) and longer processing times.

Characterization of Synthetic Products

Comprehensive characterization is essential for confirming the identity, purity, and structural integrity of synthesized salicylideneamino-2-thiophenol. Multiple analytical techniques are employed to provide complete structural confirmation [25] [26].

Fourier Transform Infrared (FT-IR) spectroscopy provides crucial information about the functional groups present in the molecule. Key diagnostic bands include the characteristic C=N stretching vibration at 1620-1640 cm⁻¹, confirming imine formation, along with O-H stretching at 3200-3400 cm⁻¹ and S-H stretching at 2550-2600 cm⁻¹ [25] [26]. The absence of carbonyl and primary amine bands confirms complete conversion of starting materials.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. ¹H NMR analysis reveals the characteristic imine proton signal at 8.0-8.5 ppm and aromatic proton multiplets at 6.5-7.5 ppm [27] [28]. ¹³C NMR spectroscopy shows the imine carbon signal at 155-165 ppm and aromatic carbon signals at 110-140 ppm, providing complete structural verification [27] [29].

Mass spectrometry confirms molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 229, corresponding to the expected molecular formula C₁₃H₁₁NOS [30] [31]. Characteristic fragmentation patterns include loss of the salicylidene moiety and formation of aminothiophenol fragments [26].

UV-Visible spectroscopy reveals characteristic absorption maxima at 280-320 nm, with typical values around 295 nm (ε = 12,500 M⁻¹cm⁻¹), reflecting the extended conjugation in the molecule [32] [33]. This technique is particularly useful for monitoring reaction progress and assessing product purity.

Melting point determination provides a simple but effective purity assessment. Pure salicylideneamino-2-thiophenol typically melts at 79-81°C, with depression of the melting point indicating the presence of impurities [34] [35]. The melting range should be narrow (±2°C) for high-purity material.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant